molecular formula C28H26N2O2 B5117756 N,N'-di-1-naphthyl-1,4-cyclohexanedicarboxamide

N,N'-di-1-naphthyl-1,4-cyclohexanedicarboxamide

Cat. No. B5117756
M. Wt: 422.5 g/mol
InChI Key: KBMCHWIQSXOIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-di-1-naphthyl-1,4-cyclohexanedicarboxamide, commonly known as DCDH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDH is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C28H26N2O2. In

Mechanism of Action

The mechanism of action of DCDH in anticancer and antiviral activities is not fully understood. However, studies have shown that DCDH inhibits the activity of enzymes involved in DNA replication and transcription, which may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects:
DCDH has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, studies have shown that DCDH can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. DCDH has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One advantage of using DCDH in laboratory experiments is its low toxicity and relative safety. DCDH is also relatively easy to synthesize and purify. However, one limitation of using DCDH is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DCDH. One direction is to explore its potential applications in the field of organic electronics, particularly in the development of more efficient OLEDs. Another direction is to further investigate its anticancer and antiviral activities and explore its potential as a therapeutic agent. Additionally, future studies could focus on improving the solubility of DCDH in water, which would increase its potential applications in various fields.

Synthesis Methods

The synthesis method of DCDH involves the reaction between 1,4-cyclohexanedione and 1-naphthylamine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction and results in the formation of DCDH. The purity of DCDH can be improved by recrystallization from ethanol.

Scientific Research Applications

DCDH has shown potential applications in various fields such as material science, organic electronics, and biomedical research. In material science, DCDH has been used as a building block for the synthesis of organic semiconductors. In organic electronics, DCDH has been used as a hole-transport material in organic light-emitting diodes (OLEDs). In biomedical research, DCDH has been studied for its potential anticancer and antiviral activities.

properties

IUPAC Name

1-N,4-N-dinaphthalen-1-ylcyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c31-27(29-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(32)30-26-14-6-10-20-8-2-4-12-24(20)26/h1-14,21-22H,15-18H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMCHWIQSXOIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.